molecular formula C7H9N3 B1293871 1H-Imidazole-1-propanenitrile, 2-methyl- CAS No. 23996-55-6

1H-Imidazole-1-propanenitrile, 2-methyl-

Cat. No. B1293871
CAS RN: 23996-55-6
M. Wt: 135.17 g/mol
InChI Key: SESYNEDUKZDRJL-UHFFFAOYSA-N
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Description

The compound "1H-Imidazole-1-propanenitrile, 2-methyl-" is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the direct vinylation of 1-substituted imidazoles at the 2-position of the imidazole nucleus has been described, which proceeds without a catalyst and solvent at room temperature, yielding mainly (Z)-isomers . Another approach involves the regioselective C-2–H functionalization of 1-substituted imidazoles with aromatic or heteroaromatic aldehydes and acylacetylenes under mild conditions, leading to (imidazol-2-yl)methyl-1,3-propanediones . Additionally, the Willgerodt-Kindler reaction has been used to synthesize imidazo[4,5-b]pyridine derivatives with potential antituberculotic activity .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed by X-ray crystallography, and its structure was further characterized by FTIR, 1H NMR, 13C NMR, and EIMS . The intramolecular hydrogen bond (IMHB) in 2-(2'-hydroxyphenyl)imidazoles has been studied, showing its effect on the planarity of the molecule .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The synthesis of 3-(1H-imidazol-4-yl)propanamine, an intermediate for histamine H2 receptor agonists, involves reduction, dehydration, and reduction steps . Biology-oriented drug synthesis (BIODS) has been applied to create 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, which were evaluated for β-glucuronidase inhibitory activity . Moreover, a one-pot synthesis of trisubstituted imidazoles has been reported, involving in situ generation of enaminones, α-nitrosation, and intramolecular heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the presence of a strong IMHB can affect the planarity and packing mode of the molecules . Supramolecular complexes based on imidazole derivatives have been synthesized, and their structures and properties, including magnetic susceptibility, have been investigated .

Scientific Research Applications

Hofmann-Type Elimination

  • A study by Horváth (1994) discusses the efficient preparation of 1-substituted 1H-azoles, including imidazole, using a selective Hofmann-type elimination from azolium salts. This method is significant for synthesizing various imidazole derivatives (Horváth, 1994).

Building Blocks for Heterocycles

  • Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles as precursors for synthesizing heterocyclic systems, including imidazole derivatives. These compounds serve as key building blocks for various chemical syntheses (Drabina & Sedlák, 2012).

Thermophysical Properties

  • Muhammad et al. (2012) synthesized and characterized new dual functionalized imidazolium-based ionic liquids, studying their thermophysical properties. These properties are crucial for applications in various industrial processes (Muhammad et al., 2012).

Cytotoxic Activity

  • El-Seidy et al. (2013) explored novel metal complexes with substituted benzimidazole ligands, demonstrating their cytotoxic activity against the MCF-7 cell line. This research contributes to the development of potential antitumor drugs (El-Seidy et al., 2013).

Stereoselective Vinylation

  • Wei and Tang (2009) investigated the mechanisms of stereoselective C2-vinylation of 1-substituted imidazoles, contributing to the understanding of reaction mechanisms in organic synthesis (Wei & Tang, 2009).

Formation of H-bonding Networks

  • Wu et al. (2019, 2020) studied the peculiar behavior of imidazole in forming H-bonding networks during scanning tunneling microscopy-break junction experiments. These findings have implications for the use of hydrogen-bonding networks in fabricating dynamic junctions based on supramolecular interactions (Wu et al., 2019), (Wu et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYNEDUKZDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066950
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-1-propanenitrile, 2-methyl-

CAS RN

23996-55-6
Record name 1-Cyanoethyl-2-methylimidazole
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 2-methyl-1H-imidazole-1-propiononitrile
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Record name 2-Methyl-1H-imidazole-1-propanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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